molecular formula C17H14F2N2O B11132440 N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide

N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide

Cat. No.: B11132440
M. Wt: 300.30 g/mol
InChI Key: WEXXNZMFLYYRLB-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide is a synthetic small molecule based on the privileged indole-2-carboxamide scaffold, designed for advanced pharmaceutical and life science research. The compound features a 1-methyl-1H-indole-5-carboxamide core, a structure recognized for its significant potential in medicinal chemistry . This core is functionalized with a 2,6-difluorobenzyl group, a moiety present in compounds with demonstrated activity in central nervous system (CNS) targets . The strategic incorporation of the 1-methyl group is intended to fine-tune the molecule's physicochemical properties and metabolic stability . The indole-2-carboxamide scaffold is a versatile platform in drug discovery. Research on closely related analogs has shown that this chemical class possesses notable antiviral activity against neurotropic alphaviruses, which can cause encephalitis . Furthermore, structural similarities to other investigated compounds suggest potential for modulating neurological targets . The presence of the difluorobenzyl group is a feature shared with several bioactive molecules and is often explored to optimize a compound's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile . This compound is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies in medicinal chemistry programs, and as a building block for the synthesis of more complex molecules. Researchers exploring treatments for viral infections or neurological conditions may find this compound of particular interest. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C17H14F2N2O

Molecular Weight

300.30 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C17H14F2N2O/c1-21-8-7-11-9-12(5-6-16(11)21)17(22)20-10-13-14(18)3-2-4-15(13)19/h2-9H,10H2,1H3,(H,20,22)

InChI Key

WEXXNZMFLYYRLB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide typically involves several key steps:

    Preparation of 2,6-difluorobenzyl bromide: This intermediate can be synthesized by reacting 2,6-difluorotoluene with hydrobromic acid and hydrogen peroxide under lighting conditions.

    Formation of N-(2,6-difluorobenzyl)-1-methyl-1H-indole: The 2,6-difluorobenzyl bromide is reacted with 1-methyl-1H-indole in the presence of a base such as potassium carbonate to form N-(2,6-difluorobenzyl)-1-methyl-1H-indole.

    Introduction of the carboxamide group: The final step involves the reaction of N-(2,6-difluorobenzyl)-1-methyl-1H-indole with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, to introduce the carboxamide group at the 5-position of the indole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or organolithium reagents in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide exhibits a range of biological activities, making it a candidate for developing new therapeutic agents. Its potential applications include:

  • Anticancer Activity: Research indicates that this compound can induce cell cycle arrest and inhibit cancer cell growth in various cancer types, including colon, lung, breast, and skin cancers .
  • Antiviral Properties: The compound has been studied for its efficacy against viral infections, particularly its role as an inhibitor of viral replication mechanisms .
  • Antimicrobial Effects: Its structure enhances its ability to interact with microbial targets, demonstrating potential as an antimicrobial agent.

Biological Research

Tool Compound:
this compound serves as a valuable tool in biological research for studying various cellular processes:

  • Mechanistic Studies: The compound's interactions with specific molecular targets help elucidate mechanisms underlying cellular pathways and drug actions.
  • Binding Affinity Investigations: Studies focus on the binding affinity of this compound to various receptors and enzymes, essential for understanding its pharmacological profile .

Chemical Biology

Investigating Molecular Interactions:
In chemical biology research, this compound is employed to explore interactions between small molecules and biological macromolecules:

  • Chemical Stability: The difluorobenzyl group enhances the compound's stability and reactivity, allowing for further synthetic modifications.
  • Target Identification: By investigating the binding interactions of this compound with biological targets, researchers can identify potential therapeutic pathways for drug development .

Industrial Applications

Material Development:
The unique chemical properties of this compound make it suitable for various industrial applications:

  • Synthesis of New Materials: Its reactivity can be harnessed to develop novel materials with desired properties for use in pharmaceuticals and other chemical processes.

Summary of Key Findings

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer, Antiviral, AntimicrobialInduces cell cycle arrest; inhibits viral replication
Biological ResearchMechanistic studies; binding affinity investigationsHelps elucidate cellular pathways
Chemical BiologyInvestigating molecular interactionsEnhances stability and reactivity
Industrial ApplicationsMaterial developmentUseful in synthesizing novel compounds

Case Studies

  • Anticancer Efficacy:
    A study published in 2024 demonstrated that this compound effectively induced apoptosis in cancer cell lines. The compound exhibited significant cytotoxicity against HCT-116 cells with an IC50 value indicating potent anticancer activity .
  • Antiviral Mechanism:
    Research focused on the antiviral properties of indole derivatives highlighted this compound's ability to inhibit key viral enzymes. This study provided insights into its potential as a therapeutic agent against viral infections .
  • Chemical Interaction Studies:
    Investigations into the binding characteristics of this compound revealed its interaction with specific receptors involved in signal transduction pathways. These findings are crucial for understanding how such compounds can modulate biological activities at the molecular level .

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions .

Comparison with Similar Compounds

Positional Isomerism: Indole-2-Carboxamide vs. Indole-5-Carboxamide Derivatives

The evidence highlights N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides (e.g., compounds 3–5 in ) as key analogs. These differ from the target compound in two critical aspects:

  • Carboxamide Position: The analogs feature a carboxamide at the indole-2 position, whereas the target compound is substituted at indole-5.
  • Substituent Chemistry : The benzoylphenyl groups in analogs (e.g., 4-methylbenzoyl or 4-chlorobenzoyl) contrast with the 2,6-difluorobenzyl group in the target. Fluorine’s electronegativity and smaller size compared to chlorine or methyl groups may reduce steric hindrance while maintaining lipophilicity .

Halogenated Benzyl Substituents: Fluorine vs. Chlorine

compares 2,6-difluorobenzyl and 2,6-dichlorobenzyl substituents in S-DABO antivirals. Key findings include:

  • Electronic Effects : Chlorine’s stronger electron-withdrawing nature may enhance interactions with hydrophobic binding pockets, whereas fluorine’s smaller size improves solubility and reduces metabolic degradation .

Core Structure Variations: Indole vs. Triazole

Rufinamide (), an anticonvulsant, shares the 2,6-difluorobenzyl group but features a triazole-4-carboxamide core instead of indole. This comparison underscores:

  • Pharmacological Relevance : The 2,6-difluorobenzyl group is a common pharmacophore in neuroactive compounds, suggesting its role in blood-brain barrier penetration or receptor binding.

Substituent Effects: Methylation at Indole Nitrogen

The target compound’s methyl group at the indole nitrogen distinguishes it from unmethylated analogs like those in . Methylation is known to:

  • Enhance Lipophilicity : Improving membrane permeability and oral bioavailability.
  • Reduce Metabolic Oxidation : Blocking CYP-mediated degradation at the nitrogen site .

Biological Activity

N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide is a synthetic organic compound belonging to the indole derivative class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

PropertyValue
Molecular Formula C17H14F2N2O
Molecular Weight 300.30 g/mol
IUPAC Name This compound
InChI Key QCASCMRHTOIBLG-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C1C=C(C=C2)C(=O)NCC3=C(C=CC=C3F)F

Biological Activities

This compound exhibits a range of biological activities attributed to its ability to interact with specific molecular targets within cells. Some of the key biological activities include:

  • Anticancer Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
  • Antiviral Properties : Research has demonstrated that indole derivatives, including this compound, can inhibit the replication of certain viruses. Notably, it has been studied for its effects against neurotropic alphaviruses like western equine encephalitis virus (WEEV), showing significant antiviral activity in vitro .
  • Antimicrobial Effects : The compound displays antimicrobial properties against a range of bacterial and fungal strains. Its structural features enhance its ability to penetrate microbial membranes, leading to cell death .

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. This interaction can modulate several cellular pathways:

  • Receptor Binding : The compound binds to specific receptors involved in signal transduction pathways, influencing processes such as inflammation and cell growth.
  • Enzyme Inhibition : It inhibits key enzymes that are critical for viral replication and cancer cell metabolism, thereby reducing their viability .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

  • Anticancer Studies : In a study evaluating various indole derivatives, this compound exhibited significant cytotoxicity against human cancer cell lines with an IC50 value in the low micromolar range .
  • Antiviral Activity : A study focused on alphavirus replication inhibitors reported that this compound conferred protection against neuroadapted Sindbis virus infection in mice. The compound's half-life was significantly improved compared to earlier analogs .
  • Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited potent activity against several pathogenic fungi and bacteria, making it a candidate for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide, and what methodological considerations are critical for optimizing yield?

  • Methodology :

  • Step 1 : Prepare 2,6-difluorobenzylamine via the Gabriel synthesis. React 2,6-difluorobenzyl chloride with phthalimide under phase-transfer catalysis (e.g., tetrabutylammonium bromide) to form N-(2,6-difluorobenzyl)phthalimide (95% yield). Hydrolyze with aqueous KOH under Dean-Stark conditions to isolate the amine .
  • Step 2 : Synthesize 1-methyl-1H-indole-5-carboxylic acid via esterification of indole derivatives followed by methylation. Reflux with acetic acid and sodium acetate for crystallization .
  • Step 3 : Couple the amine and carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF. Monitor reaction progress via TLC or HPLC .
    • Key considerations : Avoid prolonged heating during hydrolysis to prevent decomposition. Use inert atmospheres for coupling to minimize side reactions.

Q. How can researchers characterize the purity and structural identity of This compound?

  • Analytical methods :

  • NMR spectroscopy : Confirm regiochemistry of difluorobenzyl and methylindole groups. For example, 1H^1H-NMR should show aromatic protons at δ 7.2–7.8 ppm and methyl groups at δ 3.8–4.2 ppm .
  • Mass spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 330.1).
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvents and conditions are suitable for recrystallizing this compound to achieve high crystallinity?

  • Recrystallization protocol : Dissolve the crude product in a hot mixture of DMF and acetic acid (3:1 v/v). Cool slowly to room temperature, filter the crystals, and wash with ethanol/diethyl ether. This method minimizes solvent inclusion and improves crystal lattice stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for the cyclization step involving 2,6-difluorobenzyl azide intermediates?

  • Pressure-accelerated cycloaddition : Use a microcapillary reactor under high pressure (10–15 bar) and temperatures >140°C to accelerate azide-alkyne cycloaddition. Monitor residence time (<10 min) to avoid azide decomposition .
  • Catalytic systems : Explore Cu(I)-catalyzed click chemistry for regioselective triazole formation. Optimize ligand choice (e.g., TBTA) to enhance reaction efficiency .

Q. What strategies resolve contradictions in solubility data for this compound across different studies?

  • Systematic solubility profiling : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (pH 4–8). For organic solvents, compare logP values (predicted ~3.2) with experimental solubility in DMSO, THF, and acetonitrile .
  • Co-solvent systems : Evaluate binary mixtures (e.g., PEG-400/water) to enhance bioavailability for in vitro assays .

Q. How can researchers design impurity profiling workflows for this compound during scale-up synthesis?

  • Impurity identification :

  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect byproducts like N-(2,6-difluorobenzyl)-1H-indole-5-carboxamide (demethylation product) or hydrolyzed esters .
  • Forced degradation studies : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/basic conditions to simulate stability challenges .

Q. What computational tools are effective for predicting the metabolic pathways of this compound?

  • In silico modeling :

  • Use SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the difluorobenzyl group).
  • Validate with in vitro microsomal assays (human liver microsomes + NADPH). Correlate results with docking studies using AutoDock Vina to identify reactive sites .

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